N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a fused thieno[3,4-c]pyrazole core.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-5-24-14-8-6-13(7-9-14)10-17(23)20-18-15-11-25-12-16(15)21-22(18)19(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMXSBHVKFAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide can be achieved through various strategies. Common synthetic routes include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. Industrial production methods often involve the use of heterocyclic systems and multicomponent approaches to achieve high yields and purity.
Chemical Reactions Analysis
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide depends on its intended use. For example, as an antibacterial agent, it may inhibit bacterial cell wall synthesis or disrupt bacterial protein synthesis. The molecular targets and pathways involved vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The thieno[3,4-c]pyrazole core distinguishes this compound from analogs with related fused-ring systems. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
- ’s coumarins demonstrate how acetamide-linked heterocycles can exhibit bioactivity, supporting further testing of the target compound .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a tert-butyl substituent and an ethoxyphenyl acetamide side chain. Its molecular formula is , with a molecular weight of approximately 350.5 g/mol. The presence of both thieno and pyrazole rings contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.
| Component | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.5 g/mol |
| Structural Features | Thieno[3,4-c]pyrazole core, tert-butyl group, ethoxyphenyl acetamide |
Anti-inflammatory Properties
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit notable anti-inflammatory effects. A study highlighted the potential of these compounds to inhibit inflammatory mediators in vitro, suggesting their utility in treating conditions characterized by inflammation . The mechanism is believed to involve the modulation of pro-inflammatory cytokines and enzymes.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. One investigation demonstrated that related thieno[3,4-c]pyrazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Antioxidant Effects
The antioxidant properties of thieno[3,4-c]pyrazole derivatives have also been documented. In studies involving fish models exposed to toxic substances like 4-nonylphenol, these compounds were shown to mitigate oxidative stress by reducing erythrocyte damage and enhancing cellular integrity .
Case Studies
- In Vitro Studies on Cancer Cells :
- Animal Model Studies :
- In vivo experiments using murine models demonstrated that the administration of thieno[3,4-c]pyrazole derivatives led to reduced tumor growth rates compared to control groups. These findings support the hypothesis that these compounds can effectively target cancerous tissues while sparing normal cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include tert-butylamine and various catalysts that facilitate the formation of heterocyclic rings. Advanced techniques such as continuous flow reactors may be employed to optimize yield and cost-effectiveness during industrial production.
Q & A
Q. What are the recommended synthetic routes for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide, and how can intermediates be optimized?
- Methodological Answer : The synthesis of complex heterocyclic acetamides typically involves multi-step reactions. A robust approach includes:
- Step 1 : Condensation of tert-butyl-substituted thienopyrazole precursors with activated acetamide derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Use of coupling agents like EDCI/HOBt to ensure regioselective amide bond formation without racemization .
- Intermediate Optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometric ratios (e.g., 1.2:1 molar excess of 4-ethoxyphenylacetic acid) to minimize byproducts. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers ensure purity and structural fidelity during purification?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate polar impurities. Validate purity (>95%) via UV detection at λ = 254 nm .
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal lattice formation. Confirm crystallinity via X-ray diffraction (XRD) for structural validation .
- Spectroscopic Confirmation : Assign NMR signals (¹H/¹³C) to verify tert-butyl (δ ~1.3 ppm) and ethoxyphenyl (δ ~4.0 ppm for -OCH2-) moieties .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis steps .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid inhalation; if exposed, administer artificial respiration and seek medical attention .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide synthetic pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states of key reactions (e.g., cyclization of thienopyrazole). Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
- Reaction Path Sampling : Use algorithms (e.g., GRRM) to explore alternative pathways and identify low-energy intermediates. Validate predictions experimentally via kinetic studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 values in enzyme inhibition studies) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Dose-Response Refinement : Use Hill slope models to assess ligand-receptor binding efficiency. Adjust assay conditions (e.g., pH, temperature) to align with physiological relevance .
Q. How can reaction engineering improve scalability without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, particularly for exothermic steps (e.g., tert-butyl group introduction). Monitor via inline FTIR for real-time adjustment .
- DoE Optimization : Apply factorial design (e.g., 2^3 full factorial) to test variables like catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and solvent polarity. Prioritize factors via Pareto charts .
Q. What analytical techniques validate stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (UV light, pH 1–13 buffers) and quantify degradation products via LC-MS. Identify hydrolytic cleavage sites (e.g., acetamide bond) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and measure parent compound depletion using UPLC-PDA. Calculate half-life (t1/2) to assess metabolic liability .
Q. How do structural modifications of the thienopyrazole core affect target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclopropyl). Test against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity profiles .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in ATP-binding pockets. Correlate docking scores (ΔG) with experimental IC50 values to prioritize candidates .
Data Management & Collaboration
Q. What frameworks ensure reproducible data sharing in multi-institutional studies?
- Methodological Answer :
- FAIR Principles : Store raw spectral data (NMR, MS) in repositories like Zenodo with DOI tagging. Annotate metadata using controlled vocabularies (e.g., ChEBI ontology) .
- Collaborative Platforms : Use ELNs (e.g., LabArchives) for real-time data synchronization. Standardize protocols via SOP templates to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
